[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine
Overview
Description
“(3-Chloro-4-fluorophenyl)methylamine” is a chemical compound with the molecular formula C11H15ClFN . It belongs to the class of phenylmethylamines and is often used as an intermediate in the synthesis of various pharmaceuticals.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Its molecular weight is 215.7 .
Scientific Research Applications
Synthesis and Materials Science
One study details the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction. This process allows for precise control over cation functionality, avoiding deleterious side reactions and enabling the direct connection of guanidinium into stable phenyl rings, showing potential for high-performance polymer electrolyte applications (Kim et al., 2011).
Organic Synthesis
Research on aromatic methyl ketimines with halonitriles has been conducted to afford fluoro- and chloro-containing pyrimidines. This synthesis route demonstrates the compound's utility in creating structures with two polyhaloalkyl groups, which could be valuable in designing novel organic molecules (Sosnovskikh et al., 2002).
Antimicrobial and Antioxidant Activity
A study explored the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, examining their antibacterial and antioxidant properties. Some of these compounds exhibited high antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Арутюнян et al., 2012).
Corrosion Inhibition
A study synthesized four amine derivative compounds and investigated their corrosion inhibition performance on mild steel in a 1 M HCl medium. These compounds, including variants structurally related to the query compound, showed potential as effective corrosion inhibitors, with specific substitutions enhancing their inhibition efficiency (Boughoues et al., 2020).
Molecular Imaging
Research has also been conducted on the synthesis of [11C]gefitinib, a compound structurally similar to the query, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This study underscores the compound's potential application in the field of molecular imaging for cancer research (Holt et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEBMVYOULIMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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